molecular formula C11H8O2S B6377475 2-Formyl-6-(thiophen-2-yl)phenol, 95% CAS No. 1261943-40-1

2-Formyl-6-(thiophen-2-yl)phenol, 95%

Cat. No. B6377475
CAS RN: 1261943-40-1
M. Wt: 204.25 g/mol
InChI Key: ZWBKRXJDOWZZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-6-(thiophen-2-yl)phenol, 95% (2F6TP) is a chemical compound used in a variety of scientific experiments. It is an important chemical intermediate in the synthesis of various organic compounds. This compound has a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-Formyl-6-(thiophen-2-yl)phenol, 95% has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organic compounds, such as polymers, dyes, drugs, and pharmaceuticals. It is also used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry.

Mechanism of Action

2-Formyl-6-(thiophen-2-yl)phenol, 95% acts as a Lewis acid, which means it can accept electron pairs from other molecules. This allows it to form covalent bonds with other molecules and thus catalyze various reactions.
Biochemical and Physiological Effects
2-Formyl-6-(thiophen-2-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties. It has also been shown to have neuroprotective effects, as well as to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

2-Formyl-6-(thiophen-2-yl)phenol, 95% has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. It is also relatively non-toxic, which makes it safe to use in lab experiments. However, it is also relatively expensive, which can be a limitation for some experiments.

Future Directions

There are a variety of potential future directions for 2-Formyl-6-(thiophen-2-yl)phenol, 95%. It could be used as a reagent in the synthesis of more complex organic compounds. It could also be used as a catalyst for various reactions, such as aryl-aryl coupling reactions. It could also be used as a ligand in coordination chemistry. Additionally, it could be used to study the biochemical and physiological effects of various compounds, such as drugs and pharmaceuticals. Finally, it could be used to develop new materials with improved properties, such as enhanced optical or electrical properties.

Synthesis Methods

2-Formyl-6-(thiophen-2-yl)phenol, 95% is synthesized from the reaction of 2-formylphenol and thiophenol in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by column chromatography to obtain a 95% pure compound.

properties

IUPAC Name

2-hydroxy-3-thiophen-2-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-7-8-3-1-4-9(11(8)13)10-5-2-6-14-10/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBKRXJDOWZZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=CS2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685024
Record name 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-(thiophen-2-yl)benzaldehyde

CAS RN

1261943-40-1
Record name 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.